molecular formula C9H19NO2 B6613832 propan-2-yl(2S,3S)-2-amino-3-methylpentanoate CAS No. 111278-90-1

propan-2-yl(2S,3S)-2-amino-3-methylpentanoate

Cat. No.: B6613832
CAS No.: 111278-90-1
M. Wt: 173.25 g/mol
InChI Key: IGLFLAMJRDARAK-YUMQZZPRSA-N
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Description

Propan-2-yl(2S,3S)-2-amino-3-methylpentanoate is an organic compound with a complex structure It is a derivative of amino acids, specifically a modified version of leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl(2S,3S)-2-amino-3-methylpentanoate typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the diastereoselective addition of chiral sulfinyl benzylcarbanions to imines, followed by further functional group modifications . The reaction conditions often require controlled temperatures and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl(2S,3S)-2-amino-3-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Propan-2-yl(2S,3S)-2-amino-3-methylpentanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl(2S,3S)-2-amino-3-methylpentanoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The pathways involved include transamination and decarboxylation, which are crucial for the synthesis and degradation of amino acids .

Comparison with Similar Compounds

Similar Compounds

    Leucine: The parent amino acid from which propan-2-yl(2S,3S)-2-amino-3-methylpentanoate is derived.

    Isoleucine: Another branched-chain amino acid with similar properties.

    Valine: Shares structural similarities and participates in similar metabolic pathways.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its modified structure allows for unique interactions with enzymes and other biomolecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

propan-2-yl (2S,3S)-2-amino-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-7(4)8(10)9(11)12-6(2)3/h6-8H,5,10H2,1-4H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLFLAMJRDARAK-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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